molecular formula C22H26N2O3 B1613099 Ethyl 2-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate CAS No. 898788-48-2

Ethyl 2-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate

Cat. No. B1613099
CAS RN: 898788-48-2
M. Wt: 366.5 g/mol
InChI Key: AKYWOFRGXAZTLY-UHFFFAOYSA-N
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Description

“Ethyl 2-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate” is a chemical compound with the molecular formula C22H26N2O3 . It is also known as “2-ETHOXY-5- [ (4-METHYL-1-PIPERAZINYL)SULFONYL]BENZOIC ACID ETHYL ESTER” and has a molecular weight of 356.44 .


Synthesis Analysis

The synthesis of compounds similar to “Ethyl 2-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate” has been reported in the literature . For instance, new carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine . Another study reported the synthesis of chimeric amides containing, along with the 2-amino-pyrimidine fragment, fragments of other nitrogen and oxygen-containing heterocycles, aromatic cycles, and functional groups in different positions of the molecule .

Scientific Research Applications

Oncology: Synthesis of Imatinib

Imatinib: , marketed as Gleevec or Glivec, is a breakthrough cancer treatment drug, particularly for Chronic Myelogenous Leukemia (CML) . The compound serves as a precursor in the synthesis of Imatinib . This process involves coupling the amine and carboxylic acid precursors using N, N’-carbonyldiimidazole (CDI) as a condensing agent . The improved synthesis methods have enhanced the drug’s availability and reduced production costs, making it a significant contribution to oncological research and treatment.

Gastrointestinal Stromal Tumor (GIST) Treatment

Imatinib, synthesized using our subject compound, also exhibits inhibitory effects on c-Kit tyrosine kinase . This kinase plays a role in the formation of Gastrointestinal Stromal Tumors (GISTs) , and the inhibition by Imatinib has been pivotal in treating this condition .

Idiopathic Hypereosinophilic Syndrome

Another application in the medical field is the treatment of idiopathic hypereosinophilic syndrome . Imatinib’s effect on the platelet-derived growth factor receptor, which is involved in the pathogenesis of this syndrome, highlights the versatility of the compound derived from Ethyl 2-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate .

Tyrosine Kinase Inhibition

The compound is integral in the synthesis of inhibitors targeting various tyrosine kinases . These enzymes are crucial in signaling pathways that control cell division and death, and their inhibition can halt the progression of certain cancers .

Drug Discovery and Development

In the broader scope of drug discovery, the subject compound’s role in synthesizing Imatinib has established a model for the development of future targeted therapies. It represents a significant step in the era of molecular targeting therapy .

Industrial Scale Synthesis

The scalability and low cost of synthesizing Imatinib using Ethyl 2-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate make it ideal for industrial applications. This has implications for the mass production of cancer treatments, making them more accessible .

Novel Synthetic Methods

Research into novel synthetic strategies using this compound is ongoing. Many synthetic routes have been patented, and new methods could provide alternative pathways that circumvent these patents, fostering innovation in pharmaceutical manufacturing .

Pharmacological Research

The compound’s role in synthesizing biologically active molecules extends to pharmacological research, where it may lead to the discovery of new drugs with varied therapeutic applications beyond the current scope .

Safety and Hazards

The safety and hazards associated with “Ethyl 2-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate” are not specified in the search results . It’s important to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

ethyl 2-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-3-27-22(26)20-10-5-4-9-19(20)21(25)18-8-6-7-17(15-18)16-24-13-11-23(2)12-14-24/h4-10,15H,3,11-14,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYWOFRGXAZTLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643416
Record name Ethyl 2-{3-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898788-48-2
Record name Ethyl 2-{3-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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